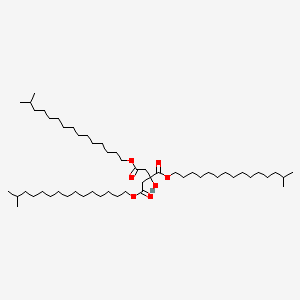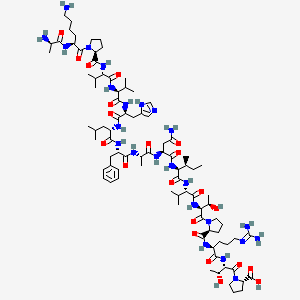
Triisocetyl citrate
Vue d'ensemble
Description
Triisocetyl citrate is an ester of citric acid, specifically a triester formed by the reaction of citric acid with isocetyl alcohol. It is a clear, colorless, and viscous liquid that is soluble in various oils and alcohols. This compound is primarily used in the cosmetics industry due to its excellent properties as a plasticizer and skin-conditioning agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triisocetyl citrate is synthesized through the esterification of citric acid with isocetyl alcohol. The reaction typically involves heating citric acid and isocetyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process. The resulting product is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The mixture is heated to promote esterification, and the water by-product is continuously removed to drive the reaction to completion. The final product is purified using industrial-scale distillation or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Triisocetyl citrate primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form citric acid and isocetyl alcohol.
Transesterification: This reaction involves the exchange of the ester groups with other alcohols, leading to the formation of different citrate esters.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the reaction.
Major Products Formed:
Hydrolysis: Citric acid and isocetyl alcohol.
Transesterification: Various citrate esters depending on the alcohol used in the reaction.
Applications De Recherche Scientifique
Triisocetyl citrate has a wide range of applications in scientific research and industry:
Cosmetics: It is used as a plasticizer and skin-conditioning agent in products such as lotions, creams, and lip balms.
Pharmaceuticals: It is used as an excipient in drug formulations to enhance the stability and bioavailability of active ingredients.
Biological Research: this compound is used in studies involving lipid metabolism and skin barrier function due to its emollient properties.
Industrial Applications: It serves as a plasticizer in the production of flexible plastics and as a solvent in various chemical processes.
Mécanisme D'action
Triisocetyl citrate exerts its effects primarily through its role as a plasticizer and emollient. As a plasticizer, it reduces the brittleness of polymers, making them more flexible and durable. In cosmetics, it enhances the texture and spreadability of products, improving their application and feel on the skin. The compound interacts with the lipid layers of the skin, enhancing hydration and barrier function .
Comparaison Avec Des Composés Similaires
- Triethyl citrate
- Tributyl citrate
- Trioctyldodecyl citrate
- Triisostearyl citrate
Comparison: Triisocetyl citrate is unique due to its specific ester groups derived from isocetyl alcohol, which impart distinct properties such as higher viscosity and better solubility in certain oils. Compared to triethyl citrate and tributyl citrate, this compound provides superior emollient properties and is more effective in binding pigments. Trioctyldodecyl citrate and triisostearyl citrate are also used in cosmetics, but they differ in their molecular structure and specific applications .
Propriétés
IUPAC Name |
tris(14-methylpentadecyl) 2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H104O7/c1-48(2)40-34-28-22-16-10-7-13-19-25-31-37-43-59-51(55)46-54(58,53(57)61-45-39-33-27-21-15-9-12-18-24-30-36-42-50(5)6)47-52(56)60-44-38-32-26-20-14-8-11-17-23-29-35-41-49(3)4/h48-50,58H,7-47H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXJMKGEQAWXNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCOC(=O)CC(CC(=O)OCCCCCCCCCCCCCC(C)C)(C(=O)OCCCCCCCCCCCCCC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H104O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901018285 | |
| Record name | Triisocetyl citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901018285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
865.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93385-14-9 | |
| Record name | Triisocetyl citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093385149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triisocetyl citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901018285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIISOCETYL CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZRR29B77H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















